

3-Chloro-5-cholestene basic properties for researchers

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Compound of Interest

Compound Name: 3-Chloro-5-cholestene

CAS No.: 96345-96-9

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An In-depth Technical Guide for Researchers

Topic: 3-Chloro-5-cholestene

This guide provides a comprehensive technical overview of **3-Chloro-5-cholestene** (cholesteryl chloride), designed for researchers, scientists, and professionals in drug development and organic chemistry. It covers the core physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safety protocols associated with this versatile steroidal compound.

Introduction: A Versatile Steroidal Intermediate

3-Chloro-5-cholestene, an organochloride derivative of cholesterol, serves as a pivotal intermediate in synthetic chemistry.^{[1][2]} Its structure, featuring a reactive 3β -chloro group on the iconic cholestane framework, makes it a valuable precursor for a wide range of cholesterol derivatives.^{[3][4]} These derivatives are of significant interest for applications in medicinal chemistry, including the development of drug delivery systems, cellular probes, and novel therapeutic agents.^{[3][5][6]} The compound is also utilized in the field of liquid crystals.^[1] This

guide elucidates the fundamental characteristics and handling of **3-Chloro-5-cholestene** to facilitate its effective use in a research setting.

Core Physicochemical Properties

A precise understanding of the physical and chemical properties of **3-Chloro-5-cholestene** is essential for its application in experimental work, influencing everything from solvent selection to reaction conditions and purification strategies.

Property	Value	Source(s)
Molecular Formula	C ₂₇ H ₄₅ Cl	[2][7]
Molecular Weight	405.10 g/mol	[2][7]
Appearance	White to off-white or yellowish crystalline powder	[8][9]
Melting Point	94-98 °C	[1][8][10]
Solubility	Soluble in chloroform and ether.	[10]
Storage Temperature	Store below +30°C in a dry, well-ventilated place.	[10][11]
CAS Number	910-31-6	[1][10][12]

Synthesis and Purification

The most prevalent and efficient synthesis of **3-Chloro-5-cholestene** involves the chlorination of cholesterol using thionyl chloride (SOCl₂). This reaction proceeds through a nucleophilic substitution pathway, specifically an internal nucleophilic substitution (S_{ni}) mechanism involving a chlorosulfite ester intermediate.[13]

Experimental Protocol: Synthesis from Cholesterol

This protocol details a standard laboratory procedure for preparing and purifying **3-Chloro-5-cholestene**.

Causality Behind Choices:

- Thionyl Chloride (SOCl_2): Chosen as the chlorinating agent because it reacts with the hydroxyl group of cholesterol to form gaseous byproducts (SO_2 and HCl), which are easily removed from the reaction mixture, simplifying the workup.
- Anhydrous Solvent: Anhydrous conditions are critical to prevent the thionyl chloride from reacting with water, which would reduce its efficacy and produce unwanted side reactions.
- Sodium Bicarbonate Wash: This step is essential to neutralize any remaining acidic components, such as excess thionyl chloride or HCl , preventing degradation of the desired product.
- Recrystallization: This is a standard and effective method for purifying solid organic compounds, separating the product from unreacted starting material and minor byproducts based on differences in solubility.

Materials:

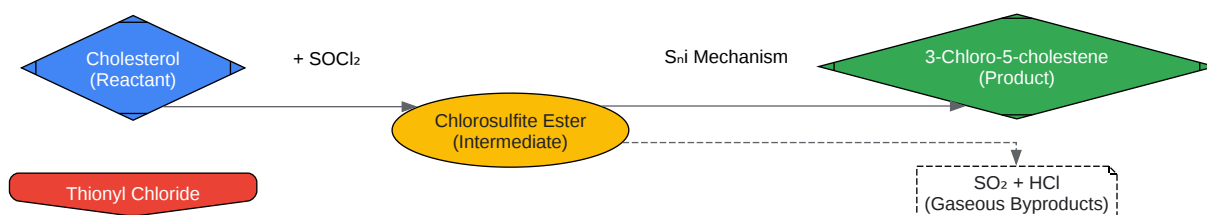
- Cholesterol
- Thionyl chloride (SOCl_2)
- Anhydrous solvent (e.g., chloroform or diethyl ether)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Methanol or ethanol for recrystallization

Procedure:

- Reaction Setup: Dissolve cholesterol in a minimal amount of anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

- **Reagent Addition:** Slowly and carefully add thionyl chloride (approximately 1.2 equivalents) to the cholesterol solution at room temperature. The reaction is exothermic and will generate HCl gas. Perform this step in a well-ventilated fume hood.
- **Reaction Monitoring:** Stir the mixture at room temperature. The progress can be monitored using Thin Layer Chromatography (TLC) until the cholesterol spot is consumed (typically 2-4 hours).
- **Workup & Neutralization:** Once the reaction is complete, carefully pour the reaction mixture over a mixture of crushed ice and saturated sodium bicarbonate solution to quench excess thionyl chloride.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or chloroform (2-3 times).
- **Washing & Drying:** Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- **Solvent Removal:** Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from hot methanol or ethanol to obtain pure **3-Chloro-5-cholestene** as white crystals.

Synthesis Workflow Diagram



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Caption: Reaction pathway for the synthesis of **3-Chloro-5-cholestene** from cholesterol.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized **3-Chloro-5-cholestene**.

- ¹H NMR (Proton NMR): In a CDCl₃ solvent, the spectrum shows a characteristic multiplet for the proton at the C3 position (adjacent to the chlorine) around 3.8 ppm. The vinylic proton at C6 typically appears as a multiplet near 5.4 ppm. The two steroidal methyl protons (C18 and C19) appear as singlets, while the protons of the side chain methyl groups are observed as doublets. The remaining steroidal protons form a complex, overlapping region between approximately 0.9 and 2.4 ppm.
- ¹³C NMR (Carbon NMR): The carbon spectrum will show the C3 carbon (bonded to chlorine) with a chemical shift of approximately 60 ppm. The two olefinic carbons, C5 and C6, will resonate around 140 ppm and 122 ppm, respectively.
- IR Spectroscopy: The most significant feature in the IR spectrum is the disappearance of the broad hydroxyl (-OH) stretching band from cholesterol (around 3300-3400 cm⁻¹). Key observable peaks include C-H stretching just below 3000 cm⁻¹ and a C=C stretching vibration for the alkene around 1670 cm⁻¹. The C-Cl stretch is typically found in the fingerprint region (around 740 cm⁻¹).[\[14\]](#)
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will display a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show two peaks for the molecular ion at m/z 404 and 406 with a corresponding ~3:1 intensity ratio, which is a definitive indicator of a monochlorinated compound.[\[15\]](#)

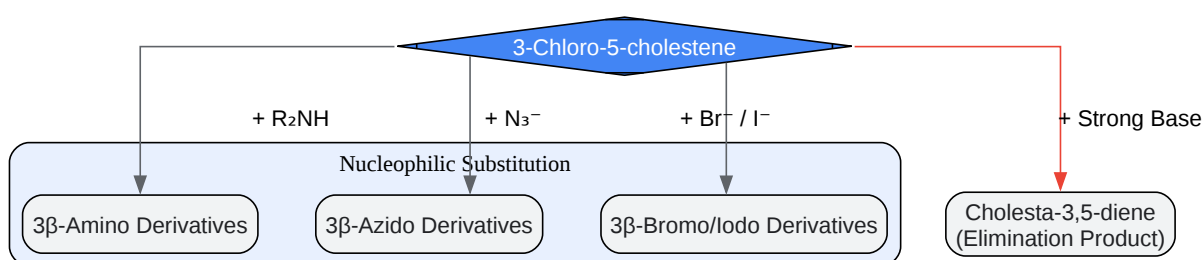
Reactivity and Synthetic Applications

The synthetic utility of **3-Chloro-5-cholestene** stems from the reactivity of the C3-Cl bond. As a homoallylic chloride, it can undergo nucleophilic substitution reactions, often with retention of the 3β-configuration due to the participation of the C5-C6 double bond in a non-classical carbocation intermediate (an i-steroid rearrangement).[\[16\]](#)

Key Reaction Pathways

- Nucleophilic Substitution: The chlorine atom serves as a good leaving group, allowing for its displacement by a variety of nucleophiles. This is the primary pathway for functionalizing the cholesterol backbone at the C3 position.
 - With Amines (R_2NH): Leads to the formation of 3 β -amino-5-cholestene derivatives, which are of interest for their potential medicinal applications and as cationic lipids for gene delivery.[3]
 - With Azides (N_3^-): Reaction with azide nucleophiles (e.g., from $TMSN_3$) produces 3 β -azido-5-cholestene, a key precursor that can be easily reduced to the corresponding 3 β -amine.[5]
 - With Halides (Br^- , I^-): Can be used to synthesize other 3 β -halo-5-cholestene derivatives. [5]
- Elimination Reactions: Under strongly basic conditions, **3-Chloro-5-cholestene** can undergo elimination of HCl to form cholesta-3,5-diene.

Reactivity Workflow Diagram



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Caption: Major synthetic pathways accessible from **3-Chloro-5-cholestene**.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

- Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a laboratory coat when handling **3-Chloro-5-cholestene**.[\[11\]](#)
[\[17\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[11\]](#)[\[17\]](#) Avoid contact with skin and eyes.[\[17\]](#) In case of accidental contact, rinse the affected area immediately with copious amounts of water.[\[9\]](#)
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[\[9\]](#)[\[11\]](#) It is stable under normal conditions but should be kept away from incompatible materials such as strong oxidizing agents.[\[11\]](#)
- Disposal: Dispose of contaminated material and containers in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-5-cholestene is a cornerstone intermediate for the chemical modification of cholesterol. Its straightforward synthesis, well-characterized properties, and predictable reactivity make it an invaluable tool for researchers. The ability to easily introduce a wide array of functional groups at the C3 position opens the door to the creation of novel steroidal compounds for diverse applications, from advanced materials to pioneering drug discovery efforts. Adherence to the proper handling and safety protocols outlined in this guide will ensure its effective and safe use in the laboratory.

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